molecular formula C9H10Cl2N2O2S B13449817 2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride

2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride

Cat. No.: B13449817
M. Wt: 281.16 g/mol
InChI Key: NXRJANLJDDWCMP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride is a chemical compound with a unique structure that includes both an aminomethyl group and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride typically involves the reaction of 2-aminomethylbenzothiazole with a carboxylic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to form the dihydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzothiazole compounds.

Scientific Research Applications

2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 2-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid derivatives

Uniqueness

2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and the presence of the benzothiazole ring. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C9H10Cl2N2O2S

Molecular Weight

281.16 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzothiazole-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H8N2O2S.2ClH/c10-4-7-11-8-5(9(12)13)2-1-3-6(8)14-7;;/h1-3H,4,10H2,(H,12,13);2*1H

InChI Key

NXRJANLJDDWCMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)CN)C(=O)O.Cl.Cl

Origin of Product

United States

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